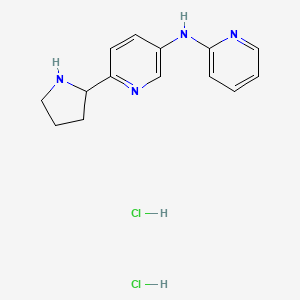

Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride

Description

Properties

IUPAC Name |

N-pyridin-2-yl-6-pyrrolidin-2-ylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4.2ClH/c1-2-8-16-14(5-1)18-11-6-7-13(17-10-11)12-4-3-9-15-12;;/h1-2,5-8,10,12,15H,3-4,9H2,(H,16,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCSBQSJCQUPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=C2)NC3=CC=CC=N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride, with the molecular formula C14H18Cl2N4 and CAS number 1361111-68-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes multiple pyridine rings and a pyrrolidine moiety, which are known for their diverse biological activities. The molecular weight is approximately 272.35 g/mol, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridine and pyrrolidine exhibit antibacterial properties. For instance, compounds containing similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Antiviral Properties : Research has highlighted the potential antiviral effects of pyridine derivatives against viruses such as hepatitis A and herpes simplex virus (HSV). Certain compounds have demonstrated significant inhibition in viral replication cycles .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Receptor Modulation : Some derivatives are known to act as agonists or antagonists at various G-protein coupled receptors (GPCRs), influencing metabolic pathways and inflammatory responses .

- Cellular Interactions : The compound may also interact with cellular membranes or intracellular targets, leading to altered cell signaling pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyridine compounds, including pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride, exhibit significant anticancer activity. These compounds are particularly noted for their ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that similar pyridine derivatives can effectively inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GIST) and other malignancies . This inhibition is crucial as mutated forms of c-KIT are known to drive tumorigenesis.

Neuropharmacological Applications

The compound's structural features suggest potential applications in neuropharmacology. Pyridine derivatives have been explored for their effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the pyrrolidine moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in this area.

Enzyme Inhibition

This compound has been studied for its enzyme inhibition properties. It has shown promise in inhibiting enzymes that play roles in metabolic pathways relevant to cancer and inflammatory diseases. The specificity of such compounds for certain enzymes can lead to targeted therapies with fewer side effects compared to traditional chemotherapeutics.

Antimicrobial Activity

Emerging studies suggest that pyridine derivatives possess antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing potential as new antimicrobial agents. Their mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic processes.

Synthesis of Functional Materials

In materials science, pyridine-based compounds are utilized in the synthesis of functional materials such as polymers and nanomaterials. The ability to modify their chemical structure allows for tailoring properties like conductivity and reactivity, which are essential in developing advanced materials for electronics and catalysis.

Coordination Chemistry

Pyridine derivatives serve as ligands in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and can enhance the efficiency of chemical reactions by providing a stable environment for reactants.

Case Studies

Comparison with Similar Compounds

Table 1: Key Comparative Data

Structural Differences and Implications

Pyridine vs. Piperidine/Pyrrolidine Substitution

- The target compound features two pyridine rings linked by an amine, whereas (6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride contains a piperidine ring (6-membered) instead of pyrrolidine (5-membered). Piperidine’s larger ring size may alter steric effects and binding affinity in biological systems .

- 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride shares the pyrrolidine moiety but lacks the bipyridine core, resulting in reduced molecular complexity and weight (236.14 g/mol vs. ~313.24 g/mol) .

Salt Form and Solubility Both the target compound and 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride are dihydrochloride salts, which generally exhibit higher water solubility than mono-hydrochloride salts like (6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride .

Preparation Methods

Key Reaction Conditions and Reagents

| Parameter | Details | References |

|---|---|---|

| Reagents | Pyridin-2-yl aldehyde or ketone derivatives + amines (e.g., pyrrolidine derivatives) | , |

| Reducing Agents | Sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄), or similar boron hydrides | , |

| Solvents | Aprotic solvents such as methanol, ethanol, or dichloromethane | , |

| Conditions | Mild temperatures (room temperature to 50°C), basic medium with tertiary amines (e.g., DABCO) |

Process Overview

- The aldehyde or ketone precursor reacts with the primary amine under mildly basic conditions.

- Sodium cyanoborohydride is employed as the selective reducing agent to convert iminium intermediates into stable secondary amines.

- The reaction typically proceeds at room temperature, minimizing side reactions and ensuring high selectivity.

Synthesis of Intermediates

The synthesis pathway involves preparation of key heterocyclic intermediates, particularly pyridine derivatives with functional groups amenable to further modifications:

- Pyridin-2-yl aldehyde or ketone derivatives are synthesized via oxidation or halogenation of pyridine precursors.

- Pyrrolidin-2-yl pyridine derivatives are prepared through nucleophilic substitution or cyclization reactions involving pyridine and pyrrolidine moieties.

Representative Pathway

- Starting from 2-chloropyridine derivatives, nucleophilic substitution with pyrrolidine yields the pyrrolidin-2-yl pyridine.

- Subsequent oxidation or formylation introduces aldehyde groups necessary for reductive amination.

Heterocyclic Functionalization and Final Amine Formation

The target compound's synthesis involves attaching the pyrrolidin-2-yl-pyridine moiety to the pyridin-2-yl core, followed by amination:

- Stepwise assembly involves initial formation of the pyridine-based intermediates, followed by reductive amination to introduce the amino linkage.

- The amino group is then converted into its dihydrochloride salt via treatment with hydrochloric acid, yielding the dihydrochloride salt form.

Reaction Conditions for Final Amine

| Aspect | Details | References |

|---|---|---|

| Salt Formation | Treatment of the free amine with HCl in a suitable solvent (e.g., ethanol or water) | , |

| Isolation | Precipitation or crystallization of the dihydrochloride salt | , |

Alternative Synthetic Routes

Besides reductive amination, other strategies include:

- Nucleophilic substitution of halogenated pyridine derivatives with amines under high temperature and pressure.

- Multi-step heterocyclic synthesis , involving cyclization, chlorination, and subsequent amination, as described in patent WO1998022459A1.

Example of Alternative Pathway

- Conversion of 2-ethoxycarbonyl-5-methyl-6-chloropyridine into the corresponding amine via aminolysis, followed by salt formation.

Research Findings and Data Summary

Notes on Optimization and Scale-Up

- The use of mild reaction conditions such as room temperature reductive amination enhances yield and purity.

- Selection of reducing agents like sodium cyanoborohydride is crucial for minimizing over-reduction and side reactions.

- Salt formation with hydrochloric acid ensures stability and solubility of the final dihydrochloride compound.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Buchwald-Hartwig amination for coupling pyridine and pyrrolidine derivatives. For dihydrochloride formation, the free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) under controlled pH. Characterization via -NMR and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structure. For related pyridine-pyrrolidine analogs, protocols emphasize inert atmospheres and anhydrous conditions to avoid side reactions .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : The compound is hygroscopic and should be stored in a desiccator at 2–8°C under inert gas (e.g., argon). Stability studies for analogous dihydrochloride salts indicate degradation under prolonged exposure to light, moisture, or strong oxidizers. Use amber glass vials and avoid incompatible materials like oxidizing agents, as highlighted in safety data sheets for structurally similar amines .

Q. What safety protocols are essential when working with this compound?

- Methodological Answer : Follow GHS guidelines for amines and hydrochlorides: use PPE (gloves, lab coat, goggles) in a fume hood. In case of skin contact, immediately wash with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous runoff into drains. Toxicity data for related compounds suggest limited acute hazards, but chronic exposure risks warrant strict adherence to institutional safety protocols .

Q. Which analytical techniques are optimal for structural confirmation?

- Methodological Answer : Combine -/-NMR to verify aromatic and pyrrolidine proton environments. X-ray crystallography (using SHELXL for refinement) resolves stereochemistry and hydrogen bonding patterns in the dihydrochloride salt. For impurities analysis, HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure refinement?

- Methodological Answer : Use SHELXL’s least-squares refinement with twin-law detection for twinned crystals. If residual electron density peaks suggest disordered counterions (e.g., Cl⁻), apply PART and ISOR commands to model anisotropic displacement parameters. Cross-validate with Fourier difference maps and Hirshfeld surface analysis to resolve ambiguities .

Q. What experimental designs are suitable for evaluating biological activity (e.g., kinase inhibition)?

- Methodological Answer : Adapt kinase inhibition assays from EGFR/HER2 studies: prepare compound solutions in DMSO (<1% final concentration), mix with kinase enzyme and ATP in TRIS buffer (pH 7.5), and quantify inhibition via fluorescence-based ADP-Glo™ assays. Include positive controls (e.g., gefitinib) and triplicate runs to ensure reproducibility. IC₅₀ values should be calculated using nonlinear regression .

Q. How can researchers address discrepancies in spectroscopic vs. crystallographic data?

- Methodological Answer : Cross-validate NMR-derived proton coupling constants with crystallographic torsion angles. For example, pyrrolidine ring puckering observed in X-ray structures may explain split signals in NMR. Use DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) to simulate NMR spectra and compare with experimental data .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles: optimize reaction parameters (temperature, stoichiometry) via Design of Experiments (DoE). Use inline FTIR or Raman spectroscopy to monitor intermediate formation. For dihydrochloride salts, control crystallization kinetics by adjusting antisolvent addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.